

# Application Notes and Protocols: Hydrophosphinylation of Alkynes with Diphenylphosphine Oxide

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## Compound of Interest

Compound Name: Diphenylphosphine oxide

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## Introduction

The hydrophosphinylation of alkynes with **diphenylphosphine oxide** is a powerful and atom-economical method for the synthesis of vinylphosphine oxides. These compounds are valuable intermediates in organic synthesis, serving as precursors to a wide range of organophosphorus compounds, including chiral ligands for asymmetric catalysis, and have gained significant attention in medicinal chemistry. The phosphine oxide moiety can act as a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] This document provides an overview of the reaction, detailed experimental protocols for different catalytic systems, and a summary of quantitative data to aid in reaction optimization.

## Application Notes

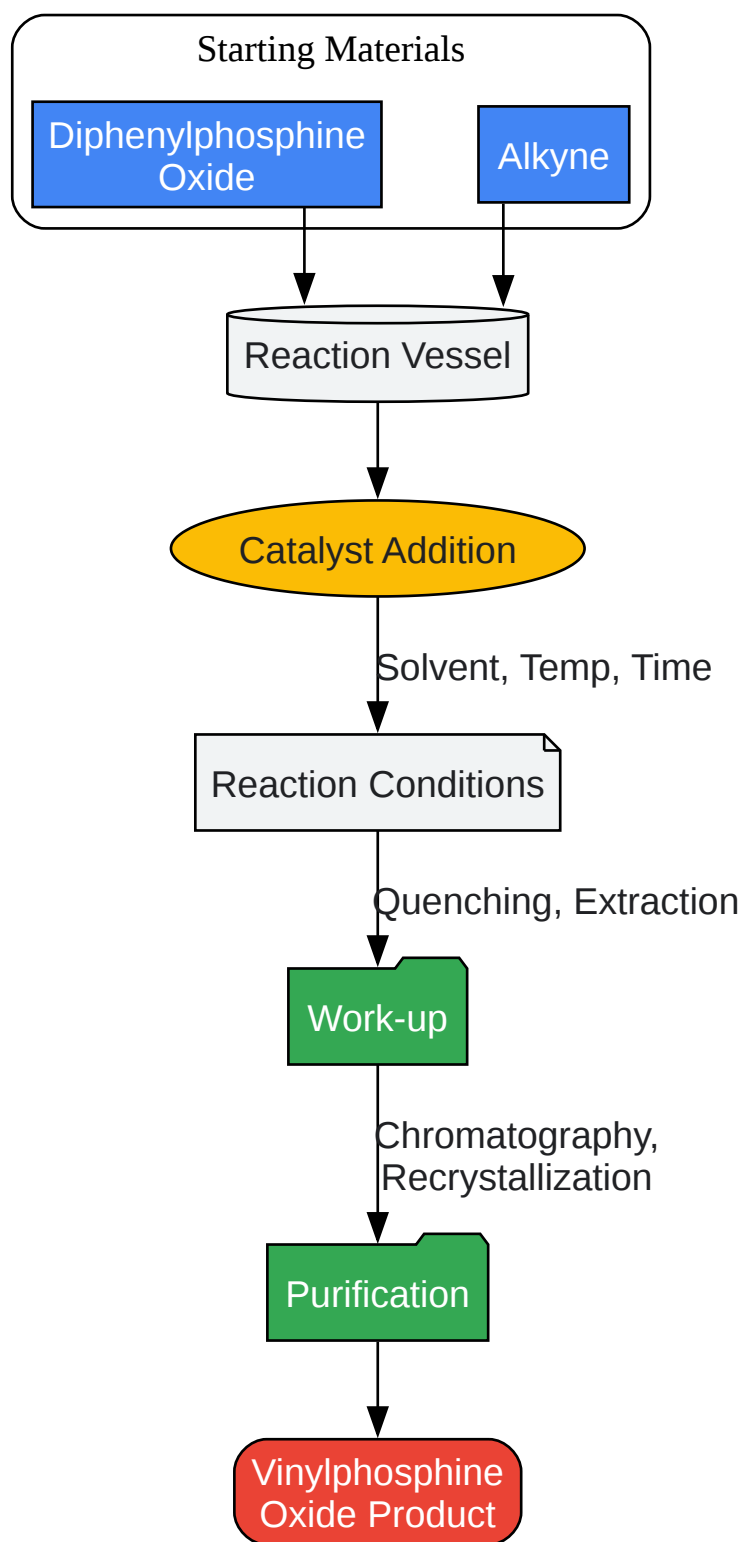
The vinylphosphine oxides synthesized through this method have diverse applications:

- **Synthetic Intermediates:** They are versatile building blocks for further chemical transformations. The carbon-carbon double bond can undergo various addition reactions, and the phosphine oxide can be reduced to the corresponding phosphine.

- **Ligand Synthesis:** Chiral vinylphosphine oxides can be converted into valuable P-chiral phosphine ligands, which are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a key aspect of drug development.
- **Medicinal Chemistry:** The incorporation of a phosphine oxide group can significantly enhance the pharmacological profile of a drug molecule. For instance, Brigatinib, an FDA-approved anti-cancer drug, features a dimethylphosphine oxide group that contributes to its high affinity for the biological target.<sup>[1][3]</sup> The polarity of the phosphine oxide group can lead to increased solubility and improved metabolic stability.<sup>[1][2]</sup> Research has shown that replacing other functional groups with phosphine oxides can lead to analogs with comparable biological activity but improved pharmacokinetic properties.<sup>[1]</sup>
- **Materials Science:** Organophosphorus compounds are utilized in the development of functional materials, such as flame retardants and polymers with unique properties.

## Reaction Workflow and Mechanism

The hydrophosphinylation of an alkyne with **diphenylphosphine oxide** involves the addition of the P-H bond across the carbon-carbon triple bond. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect and can often be controlled by the choice of catalyst or reaction conditions.



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Caption: General workflow for the hydrophosphinylation of alkynes.

A common mechanistic pathway for transition metal-catalyzed hydrophosphinylation, such as with palladium, involves several key steps: oxidative addition of the P-H bond to the metal center, alkyne insertion into the metal-hydride or metal-phosphide bond, and reductive elimination to yield the product and regenerate the catalyst.



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Caption: A plausible catalytic cycle for palladium-catalyzed hydrophosphinylation.[4]

## Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the hydrophosphinylation of various alkynes with **diphenylphosphine oxide** under different catalytic systems.

Table 1: Palladium-Catalyzed Hydrophosphinylation

Alkyne Substrate	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)	Regioselectivity	Reference
Phenylacetylene	Pd(OAc) <sub>2</sub> / Ph <sub>2</sub> P(O)-PPh <sub>2</sub>	Toluene	110	24	85	Markovnikov	[5]
1-Octyne	Pd(OAc) <sub>2</sub> / dppe / Ph <sub>2</sub> P(O)OH	Dioxane	100	12	92	Markovnikov	[4]
4-Methoxyphenylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub>	Toluene	80	6	95	Markovnikov	[4]
1-Hexyne	Pd/dppp	THF	60	24	88	Markovnikov	[5]

Table 2: Rhodium-Catalyzed Hydrophosphinylation

Alkyne Substrate	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)	Stereoselectivity	Reference
Phenylacetylene	RhI(PPh <sub>3</sub> ) <sub>3</sub>	THF	RT	0.5	100	E-isomer	[6]
1-Octyne	RhCl(PPh <sub>3</sub> ) <sub>3</sub>	THF	RT	2	98	E-isomer	[6]
Ethyl propiolate	RhI(PPh <sub>3</sub> ) <sub>3</sub>	THF	RT	1	95	E-isomer	[6]
3-Butyn-1-ol	RhCl(PPh <sub>3</sub> ) <sub>3</sub>	THF	RT	3	92	E-isomer	[6]

Table 3: Nickel-Catalyzed Asymmetric Hydrophosphinylation of Enynes

Enyne Substrate	Catalyst System	Ligand	Solvent	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Reference
1-Phenyl-1-buten-3-yne	Ni(cod) <sub>2</sub>	(S,S)-BDPP	Benzene	RT	24	82	89	[7][8]
1-(4-Methoxyphenyl)-1-buten-3-yne	Ni(cod) <sub>2</sub>	(S,S)-BDPP	Benzene	RT	24	96	95	[7][8]
1-(4-Chlorophenyl)-1-buten-3-yne	Ni(cod) <sub>2</sub>	(S,S)-BDPP	Benzene	RT	48	75	92	[7][8]
1-Cyclohexyl-1-buten-3-yne	Ni(cod) <sub>2</sub>	(S,S)-BDPP	Benzene	RT	36	92	97	[7][8]

## Experimental Protocols

### Protocol 1: Palladium-Catalyzed Hydrophosphinylation of Phenylacetylene

This protocol is adapted from a procedure utilizing a Pd(OAc)<sub>2</sub> catalyst with tetraphenyldiphosphine monoxide as an additive.[5]

## Materials:

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Tetraphenyldiphosphine monoxide ( $\text{Ph}_2\text{P}(\text{O})\text{-PPh}_2$ )
- **Diphenylphosphine oxide** ( $\text{Ph}_2\text{P}(\text{O})\text{H}$ )
- Phenylacetylene
- Toluene (anhydrous)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Inert atmosphere (Nitrogen or Argon)

## Procedure:

- To a dry Schlenk flask under an inert atmosphere, add  $\text{Pd}(\text{OAc})_2$  (0.01 mmol, 1 mol%),  $\text{Ph}_2\text{P}(\text{O})\text{-PPh}_2$  (0.02 mmol, 2 mol%), and **diphenylphosphine oxide** (1.2 mmol).
- Add anhydrous toluene (5 mL) to the flask.
- Add phenylacetylene (1.0 mmol) to the reaction mixture.
- Heat the mixture to 110 °C and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired vinylphosphine oxide.

## Protocol 2: Rhodium-Catalyzed Hydrophosphinylation of 1-Octyne

This protocol is based on the highly efficient and stereoselective method developed by Han and coworkers.[6]

Materials:

- Tris(triphenylphosphine)rhodium(I) chloride ( $\text{RhCl}(\text{PPh}_3)_3$ )
- **Diphenylphosphine oxide** ( $\text{Ph}_2\text{P}(\text{O})\text{H}$ )
- 1-Octyne
- Tetrahydrofuran (THF, anhydrous)
- Standard laboratory glassware
- Inert atmosphere

Procedure:

- In a glovebox or under a stream of inert gas, add  $\text{RhCl}(\text{PPh}_3)_3$  (0.01 mmol, 1 mol%) to a dry reaction flask.
- Add anhydrous THF (3 mL) and stir until the catalyst dissolves.
- Add **diphenylphosphine oxide** (1.0 mmol).
- Add 1-octyne (1.2 mmol) to the solution.
- Stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction by TLC or  $^{31}\text{P}$  NMR spectroscopy.
- After the reaction is complete, remove the solvent in vacuo.
- The residue can be purified by recrystallization or column chromatography to yield the pure (E)-alkenylphosphine oxide.

Protocol 3: Nickel-Catalyzed Asymmetric Hydrophosphinylation of an Enyne



This protocol is a general representation based on the work describing the asymmetric hydrophosphinylation of conjugated enynes.<sup>[7][8]</sup>

#### Materials:

- Bis(1,5-cyclooctadiene)nickel(0) ( $\text{Ni}(\text{cod})_2$ )
- (S,S)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP)
- **Diphenylphosphine oxide** ( $\text{Ph}_2\text{P}(\text{O})\text{H}$ )
- Conjugated enyne (e.g., 1-phenyl-1-buten-3-yne)
- Benzene (anhydrous)
- Standard laboratory glassware for air-sensitive reactions

#### Procedure:

- Inside a glovebox, add  $\text{Ni}(\text{cod})_2$  (0.05 mmol, 5 mol%) and (S,S)-BDPP (0.06 mmol, 6 mol%) to a vial.
- Add anhydrous benzene (1 mL) and stir for 10 minutes.
- Add the enyne (1.0 mmol) and **diphenylphosphine oxide** (1.1 mmol).
- Seal the vial and stir the mixture at room temperature for 24-48 hours.
- Monitor the reaction for completion.
- Once the reaction is complete, concentrate the mixture.
- Purify the product by flash column chromatography on silica gel to obtain the chiral alkenylphosphine oxide.
- Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all chemicals should be understood before use.

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